(2E)-6-(4-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2E)-6-[(4-CHLOROPHENYL)METHYL]-2-[(4-CHLOROPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound that belongs to the class of thiazolotriazine derivatives This compound is characterized by the presence of two 4-chlorophenyl groups and a thiazolotriazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-[(4-CHLOROPHENYL)METHYL]-2-[(4-CHLOROPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions One common method involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolotriazine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-6-[(4-CHLOROPHENYL)METHYL]-2-[(4-CHLOROPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolotriazine derivatives.
Scientific Research Applications
(2E)-6-[(4-CHLOROPHENYL)METHYL]-2-[(4-CHLOROPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-6-[(4-CHLOROPHENYL)METHYL]-2-[(4-CHLOROPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazolotriazine Derivatives: Compounds with similar thiazolotriazine cores but different substituents.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to different cores.
Uniqueness
The uniqueness of (2E)-6-[(4-CHLOROPHENYL)METHYL]-2-[(4-CHLOROPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific combination of the thiazolotriazine core and the two 4-chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H11Cl2N3O2S |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
(2E)-6-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H11Cl2N3O2S/c20-13-5-1-11(2-6-13)9-15-17(25)22-19-24(23-15)18(26)16(27-19)10-12-3-7-14(21)8-4-12/h1-8,10H,9H2/b16-10+ |
InChI Key |
YDOQXORSDVQZEG-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC2=NN3C(=O)/C(=C\C4=CC=C(C=C4)Cl)/SC3=NC2=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=NC2=O)Cl |
Origin of Product |
United States |
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